3-Propoxyazetidine hydrochloride
Overview
Description
3-Propoxyazetidine hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propoxyazetidine hydrochloride typically involves the reaction of azetidine derivatives with propyl halides under specific conditions. One common method includes the following steps :
Stage 1: Reacting 1-diphenylmethyl-3-propoxy-azetidine with carbonochloridic acid 1-chloro-ethyl ester in 1,2-dichloroethane at 70°C for 1.5 hours.
Stage 2: Treating the intermediate with methanol in 1,2-dichloroethane at temperatures ranging from 20°C to 70°C for 1.5 hours.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Propoxyazetidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the azetidine ring.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, methanol, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield azetidine N-oxides, while reduction can produce various azetidine derivatives .
Scientific Research Applications
3-Propoxyazetidine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 3-Propoxyazetidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in neuroprotective studies, the compound has been shown to modulate oxidative stress and inflammation by upregulating antioxidant enzymes and downregulating pro-inflammatory mediators . This suggests its potential role in protecting against ischemic brain injury and other neurodegenerative conditions.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxyazetidine hydrochloride
- 3-Methoxyazetidine hydrochloride
- 3-Ethoxyazetidine hydrochloride
Comparison
Compared to similar compounds, 3-Propoxyazetidine hydrochloride is unique due to its propoxy group, which imparts distinct chemical and biological properties. This structural difference can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
3-propoxyazetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-2-3-8-6-4-7-5-6;/h6-7H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEILSWQALGJKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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